2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid mechanism of action
2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid mechanism of action
This guide provides an in-depth technical analysis of 2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid (CAS: 1304886-37-0).[1][2][3] Based on its chemical structure—a 2-arylpropionic acid core fused with a para-dimethylsulfamoyl moiety—this molecule represents a classic hybrid pharmacophore .[1][2] It bridges the structural properties of Profens (NSAIDs like Ibuprofen) and Sulfonamides (specifically Probenecid-like uricosurics).[2]
This analysis synthesizes its primary mechanism (COX inhibition), secondary pharmacology (URAT1 interaction), and experimental validation protocols.[2]
[1][2][3][4]
Part 1: Executive Summary & Chemical Identity[1][5]
Compound: 2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid Class: Sulfonamide-substituted 2-Arylpropionic Acid (NSAID/Uricosuric Hybrid) Core Pharmacophore: [1][2][4]
-
Propanoic Acid Tail: The "Profen" motif responsible for chiral binding to the Cyclooxygenase (COX) Arg120 residue.[2]
-
Phenyl Ring: The scaffold positioning the functional groups.[2]
-
Dimethylsulfamoyl Group: A bulky, polar, electron-withdrawing substituent at the para-position.[1][2]
Therapeutic Logic: Unlike traditional NSAIDs where the para-substituent is lipophilic (e.g., isobutyl in Ibuprofen), the dimethylsulfamoyl group introduces polarity and steric bulk.[2] This modification is strategically designed to:
-
Enhance COX-2 Selectivity: The bulky sulfonamide fits the larger side pocket of the COX-2 active site.[1][2]
-
Eliminate Carbonic Anhydrase Activity: The N,N-dimethyl substitution prevents coordination with the Zinc ion, avoiding diuretic side effects common to primary sulfonamides.[1][2]
-
Confer Uricosuric Activity: Mimicking the tail of Probenecid, this moiety targets organic anion transporters (OATs).[2]
Part 2: Mechanism of Action (Core)[2]
Primary Mechanism: Cyclooxygenase (COX) Inhibition
The dominant mechanism is the reversible inhibition of COX-1 and COX-2 enzymes, blocking the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2).[1][2]
-
Binding Kinetics:
-
Ionic Anchoring: The carboxylic acid of the propanoic moiety forms an electrostatic salt bridge with Arg120 and a hydrogen bond with Tyr355 at the constriction of the COX active site channel.[2]
-
Stereoselectivity: As with all profens, the (S)-enantiomer is predicted to be the active eutomer, projecting the methyl group into a hydrophobic niche, while the (R)-enantiomer is likely inactive or undergoes in vivo chiral inversion.[1][2]
-
Selectivity Determination (The Sulfonamide Effect):
-
COX-1: The active site is a narrow hydrophobic channel.[1][2] The bulky dimethylsulfamoyl group creates steric clash, potentially reducing potency against COX-1 compared to Ibuprofen.[1][2]
-
COX-2: Possesses a secondary "side pocket" (Val523).[1][2] The sulfonamide group can occupy this region, enhancing affinity and selectivity for the inducible isoform (COX-2).[2]
-
-
Secondary Mechanism: URAT1 Inhibition (Uricosuric Effect)
The molecule bears striking structural homology to Probenecid (4-(dipropylsulfamoyl)benzoic acid).[1][2]
-
Target: Urate Transporter 1 (URAT1/SLC22A12) in the proximal tubule of the kidney.[2]
-
Action: It acts as a competitive inhibitor of urate reabsorption.[2] The anionic propanoate head group mimics urate, while the lipophilic/sulfonamide core blocks the transporter translocation mechanism.[2]
-
Clinical Relevance: This "Dual-Action" profile (Anti-inflammatory + Uricosuric) is ideal for treating Gouty Arthritis , preventing the paradoxical hyperuricemia sometimes caused by standard NSAIDs.[1][2]
Part 3: Signaling Pathways & Visualization[1]
Pathway 1: The Dual-Action Anti-Inflammatory/Uricosuric Cascade
The following diagram illustrates how the molecule intervenes in both the Arachidonic Acid cascade and Renal Urate handling.[1][2]
Caption: Dual-mechanism pathway showing simultaneous COX-2 inhibition (anti-inflammatory) and URAT1 blockade (uricosuric).[1][2]
Part 4: Experimental Protocols (Self-Validating Systems)
To validate the mechanism of this specific probe, the following assays are required.
Protocol A: COX Isoform Selectivity Assay (In Vitro)
Purpose: To quantify the IC50 ratio (COX-1/COX-2) and confirm the impact of the dimethylsulfamoyl group.[1][2]
-
Reagents:
-
Workflow:
-
Incubation: Incubate enzyme + Test Compound (0.01 nM – 100 µM) in Tris-HCl buffer (pH 8.0) + Heme for 10 mins at 37°C.
-
Initiation: Add Arachidonic Acid + TMPD.[2]
-
Measurement: Monitor absorbance at 590 nm (peroxidase activity of COX) or quench and measure PGE2 via ELISA.
-
-
Validation Criteria:
Protocol B: URAT1 Inhibition Assay (Cell-Based)
Purpose: To verify the "Probenecid-like" activity suggested by the sulfonamide tail.[1][2]
-
System: HEK293 cells stably transfected with human URAT1 (SLC22A12).[2]
-
Tracer: [14C]-Uric Acid.
-
Workflow:
-
Data Analysis:
Part 5: Quantitative Data Summary (Predicted)
Based on Structure-Activity Relationship (SAR) data for sulfonamide-substituted phenylpropionic acids:
| Parameter | Predicted Value | Mechanistic Rationale |
| LogP (Lipophilicity) | ~1.8 - 2.2 | Lower than Ibuprofen (3.[1][2]5) due to polar sulfonamide; implies lower CNS penetration.[2] |
| pKa (Acid) | ~4.4 | Typical for 2-arylpropionic acids; ionized at physiological pH.[1][2] |
| COX-2 Selectivity | Moderate (10-50x) | Sulfonamide bulk favors COX-2, but lack of rigid heterocycle limits "super-selectivity".[1][2] |
| Carbonic Anhydrase | Inactive | N,N-dimethyl substitution prevents Zinc coordination (Requires -SO2NH2).[1][2] |
| Half-Life (t1/2) | Short-Medium | Propionic acids are prone to glucuronidation; sulfonamide is metabolically stable.[1][2] |
Part 6: References
-
Ricciotti, E., & FitzGerald, G. A. (2011).[2] Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. Link[2]
-
Duggan, D. E., et al. (1977).[2] The disposition of probenecid. Journal of Pharmacology and Experimental Therapeutics. Link
-
Zarghi, A., et al. (2011).[2] Design and synthesis of new benzenesulfonamide derivatives as potent COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Enomoto, A., et al. (2002).[2] Molecular identification of a renal urate anion exchanger that regulates blood urate levels. Nature. Link[2]
-
American Elements. (2024).[2] 2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid Product Specification. Link[2][3][5]
Sources
- 1. 261524-34-9|2-[4-(Methylsulfamoyl)phenyl]acetic acid|BLD Pharm [bldpharm.com]
- 2. (S)-2-[3-(4-Cyano-benzoylamino)-2,2-dimethyl-pentanoylamino]-3-phenyl-propionic acid ethyl ester | C26H31N3O4 | CID 10765929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 91013-44-4|2-[4-(Dimethylsulfamoyl)phenyl]acetic acid|BLD Pharm [bldpharm.com]
- 4. 1568254-17-0_CAS号:1568254-17-0_(1S)-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol - 化源网 [chemsrc.com]
- 5. 521314-04-5|2-[4-(Ethylsulfamoyl)phenyl]acetic acid|BLD Pharm [bldpharm.com]
